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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (4-nitro-1H-pyrazol-1-
yl)methanol
(4-nitro-1H-pyrazol-1-yl)methanol, identified by the CAS Number 1001518-99-5, is a

functionalized heterocyclic compound belonging to the nitropyrazole class.[1][2][3][4] This

molecule integrates a pyrazole ring, a scaffold of significant interest in medicinal chemistry, with

a reactive hydroxymethyl group at the N1 position and an electron-withdrawing nitro group at

the C4 position. The strategic placement of these functional groups imparts a unique electronic

and steric profile, making it a valuable building block in the synthesis of more complex

molecules with potential therapeutic applications.

The pyrazole core is a well-established pharmacophore found in numerous FDA-approved

drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial,

and anticancer properties.[5][6] The introduction of a nitro group can significantly modulate the

biological and physicochemical properties of the parent molecule, often enhancing its potency

or introducing novel mechanisms of action. Furthermore, the primary alcohol functionality

serves as a versatile handle for further chemical modifications, allowing for the construction of

diverse molecular libraries for drug discovery campaigns. This guide provides a comprehensive

overview of the synthesis, properties, and potential applications of (4-nitro-1H-pyrazol-1-
yl)methanol, offering a technical resource for researchers engaged in the fields of chemical

synthesis and drug development.
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Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (4-nitro-1H-pyrazol-1-
yl)methanol is fundamental to its application in synthetic and medicinal chemistry. While

comprehensive experimental data is not widely published, key properties can be summarized

from available sources and computational predictions.

Property Value Source

CAS Number 1001518-99-5 [1][2][3][4]

Molecular Formula C4H5N3O3 [7]

Molecular Weight 143.10 g/mol [7]

MDL Number MFCD05667115 [1][3]

Appearance Expected to be a solid
Inferred from related

compounds

Purity
Typically >95% (Commercially

available)
[2]

Synthesis of (4-nitro-1H-pyrazol-1-yl)methanol: A
Detailed Protocol
The primary synthetic route to (4-nitro-1H-pyrazol-1-yl)methanol involves the direct

hydroxymethylation of 4-nitro-1H-pyrazole. This reaction leverages the nucleophilicity of the

pyrazole nitrogen to attack formaldehyde, an electrophilic source of the hydroxymethyl group. A

recent publication has indicated that this transformation can be achieved by reacting 4-

nitropyrazole with an aqueous solution of formaldehyde.[8]

The causality behind this experimental choice lies in the reactivity of the pyrazole ring system.

The N1-proton of pyrazole is acidic and can be readily deprotonated or participate in

nucleophilic attack. Formaldehyde, in its aqueous form (formalin), exists in equilibrium with its

hydrated form, methanediol, but provides a sufficient concentration of the electrophilic carbonyl

species to react with the pyrazole nitrogen.
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Experimental Protocol: N-Hydroxymethylation of 4-nitro-
1H-pyrazole
This protocol is based on established methods for the hydroxymethylation of similar

heterocyclic compounds.

Materials:

4-nitro-1H-pyrazole

Formaldehyde (40% aqueous solution)

Deionized water

Suitable organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1

equivalent of 4-nitro-1H-pyrazole in a minimal amount of a suitable solvent or water.

Addition of Formaldehyde: To the stirred solution, add an excess (typically 1.5-2.0

equivalents) of a 40% aqueous formaldehyde solution dropwise at room temperature.

Reaction Monitoring: The reaction progress can be monitored by Thin Layer

Chromatography (TLC) using an appropriate solvent system to observe the consumption of

the starting material and the formation of the product.

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with

an organic solvent such as ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product.

Further purification can be achieved by recrystallization or column chromatography to afford

pure (4-nitro-1H-pyrazol-1-yl)methanol.
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This self-validating protocol includes a monitoring step (TLC) to ensure the reaction proceeds

to completion and a purification step to isolate the target compound with high purity.
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Caption: Synthesis workflow for (4-nitro-1H-pyrazol-1-yl)methanol.

Structural Elucidation and Spectroscopic Analysis
Characterization of (4-nitro-1H-pyrazol-1-yl)methanol relies on standard spectroscopic

techniques. While a complete, published dataset for this specific molecule is not readily

available, the expected spectral features can be inferred from the analysis of closely related

compounds such as (1H-pyrazol-1-yl)methanol and other nitropyrazole derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

pyrazole ring protons and the methylene protons of the hydroxymethyl group. The two protons

on the pyrazole ring will appear as singlets or doublets, with their chemical shifts influenced by

the electron-withdrawing nitro group. The methylene protons (-CH₂OH) would likely appear as

a singlet, and the hydroxyl proton (-OH) as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the

carbon atoms of the pyrazole ring and the hydroxymethyl group. The chemical shifts of the

pyrazole carbons will be significantly affected by the nitro substituent.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for

the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches,
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and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of

1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound (143.10 g/mol ).[7] The fragmentation pattern would likely involve the loss of the

hydroxymethyl group or the nitro group.

Applications in Drug Discovery and Medicinal
Chemistry
The (4-nitro-1H-pyrazol-1-yl)methanol scaffold is a promising starting point for the

development of novel therapeutic agents. The presence of the 4-nitropyrazole moiety is of

particular interest, as nitropyrazole derivatives have been reported to exhibit a range of

pharmacological activities.

Antimicrobial and Anticancer Potential: Nitrated heterocyclic compounds are known for their

potential as antimicrobial and anticancer agents. For instance, platinum(II) complexes of 1-

methyl-4-nitropyrazole have shown significant cytotoxic activity against cancer cell lines.[9] The

nitro group can participate in bioreductive activation under hypoxic conditions, a characteristic

of solid tumors, leading to the formation of cytotoxic species.

Enzyme Inhibition: The pyrazole ring is a versatile scaffold for designing enzyme inhibitors. The

specific substitution pattern of (4-nitro-1H-pyrazol-1-yl)methanol could be exploited to target

various enzymes implicated in disease. The hydroxymethyl group provides a convenient point

for derivatization to introduce functionalities that can interact with specific residues in an

enzyme's active site.

Scaffold for Library Synthesis: Perhaps the most immediate application of (4-nitro-1H-pyrazol-
1-yl)methanol is as a versatile building block for combinatorial chemistry and library synthesis.

The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to

ethers, esters, and amines, allowing for the rapid generation of a diverse set of derivatives for

high-throughput screening.
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Caption: Conceptual mechanism of action for a drug derived from the title compound.

Conclusion
(4-nitro-1H-pyrazol-1-yl)methanol represents a strategically functionalized heterocyclic

compound with considerable potential in synthetic and medicinal chemistry. Its synthesis via

the direct hydroxymethylation of 4-nitro-1H-pyrazole offers a straightforward entry point to this

valuable building block. While detailed characterization and biological evaluation of this specific

molecule are still emerging, the known pharmacological activities of the broader nitropyrazole

class suggest that derivatives of (4-nitro-1H-pyrazol-1-yl)methanol could be promising
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candidates for the development of new therapeutic agents. This guide serves as a foundational

resource to stimulate and support further research into the chemistry and applications of this

intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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